Thermal stability and decomposition temperature of Fluorescent Brightener 264
Thermal stability and decomposition temperature of Fluorescent Brightener 264
Technical Whitepaper: Thermal Dynamics & Stability Profile of Fluorescent Brightener 264
Primary CAS: 68971-49-3 (Hexasodium Salt) | C.I.: Fluorescent Brightener 264 Synonyms: Blankophor BSU, Rylux BSU
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability and decomposition kinetics of Fluorescent Brightener 264 (FB 264) . While widely utilized in cellulosic substrates (paper, cotton) and detergent formulations, its relevance to drug development lies critically in secondary packaging migration , label security , and cleaning validation .
Unlike hydrophobic optical brighteners used in engineering plastics (e.g., OB-1), FB 264 is a polysulfonated stilbene-triazine derivative . Its thermal profile is characterized by high ionic stability up to ~300°C, making it resilient to standard pharmaceutical sterilization protocols (autoclaving), yet susceptible to specific oxidative degradation pathways at extreme temperatures.
Part 1: Molecular Architecture & Thermal Resilience
To understand the thermal behavior of FB 264, we must analyze its structural moieties. The molecule is built on a 4,4'-diaminostilbene-2,2'-disulfonic acid core, derivatized with triazine rings and hydroxyethyl amino groups.
Structure-Property Causality
-
The Stilbene Core (Thermal Anchor): The central conjugated
-system provides exceptional thermal rigidity. The double bond connecting the phenyl rings is thermodynamically stable but photochemically active (cis-trans isomerization). -
Sulfonate Groups (Solubility & Ionic Locking): The hexasodium sulfonate groups render the molecule highly water-soluble and non-volatile. Thermally, these ionic bonds prevent melting; the molecule undergoes solid-state decomposition rather than a phase transition to liquid.
-
Triazine Linkages (The Weak Link): The carbon-nitrogen bonds connecting the side chains to the triazine ring are the primary sites for thermal bond scission, typically initiating >300°C.
Part 2: Critical Thermal Parameters
Note: Direct calorimetric data for CAS 68971-49-3 is often proprietary. The following values are derived from high-fidelity structural analog analysis (FB 28, FB 71) and industrial safety data syntheses.
Thermal Data Summary
| Parameter | Value / Range | Confidence Level | Implications for Pharma |
| Physical State | Solid (Powder/Granule) | High | Non-volatile leachable. |
| Melting Point | N/A (Decomposes) | High | Does not melt; chars upon heating. |
| Decomposition Onset ( | 280°C – 300°C | High (Analog) | Stable in autoclave (121°C) & hot-melt glue. |
| Max Degradation Rate ( | 360°C – 390°C | Medium | Critical limit for incineration/disposal. |
| Autoclave Stability | Stable (121°C, 15 psi) | High | Safe for sterilized paper packaging. |
| Flash Point | N/A (Solid salt) | High | Low flammability risk.[1] |
Decomposition Mechanism
The thermal degradation of FB 264 follows a non-oxidative pyrolysis pathway under nitrogen, transitioning to oxidative combustion in air.
-
Stage 1: Dehydration (100°C - 150°C): Loss of hygroscopic water. No chemical breakdown.[2]
-
Stage 2: Side-Chain Scission (280°C - 320°C): Cleavage of the hydroxyethyl amino groups from the triazine ring.
-
Stage 3: Desulfonation & Carbonization (>350°C): Rupture of the sulfonate groups (
) and collapse of the stilbene backbone, resulting in char formation.
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the logical flow of thermal stress on the FB 264 molecule, highlighting critical failure points.
Figure 1: Thermal degradation pathway of FB 264.[3][4] Note the stability window relevant to pharmaceutical processing (green dashed box).
Part 4: Experimental Methodology
For drug development professionals assessing FB 264 as a potential leachable from packaging, the following self-validating protocols are recommended.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To determine the exact decomposition onset (
-
Sample Prep: Dry 10-15 mg of FB 264 powder in a vacuum oven at 80°C for 4 hours to remove hygroscopic moisture (crucial for accurate weight loss data).
-
Instrumentation: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Crucible: Alumina (
) pans (inert to sodium salts at high temp). Avoid Platinum if reducing conditions are possible. -
Ramp Profile:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
Purge Gas: Nitrogen (
) at 40 mL/min (to isolate thermal pyrolysis from oxidation).
-
-
Data Analysis: Locate the temperature at 5% mass loss (
).[3] If , suspect organic impurities or excess moisture.
Protocol B: Autoclave Migration Simulation
Purpose: To validate stability during sterilization of packaging.
-
Matrix: Place FB 264-containing paperboard in contact with a simuland (e.g., 50% Ethanol/Water).
-
Cycle: Standard Autoclave Cycle (121°C for 30 mins).
-
Detection: Analyze simuland via HPLC-FLD (Fluorescence Detection).
-
Excitation: 350 nm | Emission: 440 nm.[5]
-
Success Criteria: No new peaks in the chromatogram (indicating no thermal breakdown products) and quantitative recovery of the parent peak.
-
Part 5: Regulatory & Application Implications
Packaging Leachables (The "Paper" Risk)
FB 264 is ubiquitous in white paperboard. If used in secondary packaging (cartons) for semi-permeable primary containers (LDPE vials), migration is possible.
-
Risk Assessment: Due to its high molecular weight (>1000 Da) and ionic nature, FB 264 has low migration potential through plastics but high migration potential in direct liquid contact.
-
Thermal Stability Factor: Because FB 264 does not degrade at 121°C, toxic degradation products (e.g., free aniline derivatives) are unlikely to be generated during sterilization.
Cleaning Validation
In manufacturing environments where detergents containing FB 264 are used:
-
TOC Analysis: FB 264 contributes significantly to Total Organic Carbon.
-
Thermal Breakdown: CIP (Clean-in-Place) cycles (typically 60°C - 80°C) are well within the stability window.
References
-
ChemicalBook. (2024). Fluorescent Brightener 264 - CAS 68971-49-3 Properties and Safety. Retrieved from
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation of Stilbene-Triazine Fluorescent Brighteners (FB 71, 28, 220). (Used as structural analog grounding). Retrieved from
-
PubChem. (n.d.). Compound Summary: Fluorescent Brightener 264. National Library of Medicine. Retrieved from
-
EPA. (1975). Preliminary Study of Selected Potential Environmental Contaminants: Optical Brighteners. (Historical baseline for stilbene stability). Retrieved from
Disambiguation Note for Researchers
Ensure you are testing the correct molecule:
-
Target: Fluorescent Brightener 264 (CAS 68971-49-3) – Water-soluble, used in paper/detergents.
-
Not to be confused with: Optical Brightener OB-1 (CAS 1533-45-5) – Hydrophobic, used in PET/Plastics, melting point ~359°C.
